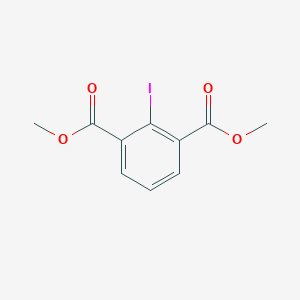

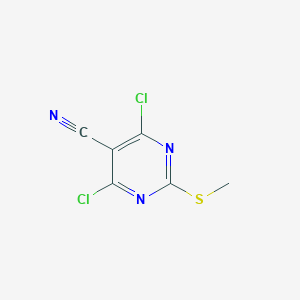

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis The compound has been synthesized through multiple routes, highlighting its versatility. For instance, one study describes the transformation of 4,6-dichloro-2-(methylthio)pyrimidine into 4,5,6-trichloropyrimidine-2-carbonitrile, showcasing a method that involves nucleophilic displacement and chlorination steps (Kalogirou & Koutentis, 2020). Another approach focuses on the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, indicating its role in forming complex heterocyclic systems (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Molecular Structure Analysis The structural and spectroscopic analysis of derivatives of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile reveals important insights into their molecular configuration and electronic properties. For example, detailed studies involving single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR spectroscopy have authenticated the molecular and electronic structure of synthesized compounds, providing a foundation for understanding their reactivity and applications in nonlinear optical materials (Krishna Murthy et al., 2019).

Applications De Recherche Scientifique

Synthesis of Amino Acid Esters and Heterocyclic Systems : It is used for synthesizing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids (С. Тумкявичюс, А. Урбонас, П. Вайнилавичюс, 2013) and in the preparation of derivatives bearing amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester (Yong-Goo Chang, H. S. Cho, K. Kim, 2003). It is also valuable for synthesizing new heterocyclic systems (S. Tumkevičius, 1995).

Synthesis of Pyrimidine Compounds : This chemical is instrumental in synthesizing various pyrimidine compounds, including thieno[2,3-d]pyrimidines and amino substituted pyrimidines (D. Briel, T. Franz, B. Dobner, 2002), and in the formation of 3, 4-diamino-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidines (S. Tumkyavichyus, 1996).

Antimicrobial and Antitumor Properties : Some studies have identified the potential antimicrobial and antitumor properties of compounds synthesized using 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile. This includes activity against Gram-positive and Gram-negative bacteria (Essam Abdelghani et al., 2017) and in synthesizing anticancer compounds (Pravin S. Bhale et al., 2022).

Structural and Spectroscopic Studies : The compound is also used in structural and spectroscopic studies to understand the characteristics of chloropyrimidine derivatives (V. P. Gupta et al., 2006).

Safety and Hazards

4,6-Dichloro-2-(methylthio)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is classified as Acute Tox. 3 Oral - Skin Corr. 1B - STOT SE 3, with the target organs being the respiratory system .

Mécanisme D'action

Target of Action

The primary target of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile, also known as 5-Cyano-4,6-dichloro-2-(methylthio)pyrimidine, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cell lines . For example, it has been shown to upregulate the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .

Propriétés

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3S/c1-12-6-10-4(7)3(2-9)5(8)11-6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOOTGZVAHKTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400786 | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33097-13-1 | |

| Record name | 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33097-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33097-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile in the synthesis of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes?

A: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile serves as a crucial building block in the multi-step synthesis of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes []. The process involves an initial aminolysis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile, yielding a disubstituted pyrimidine derivative. This intermediate then undergoes base-promoted cyclization with sodium ethyl thioglycolate, followed by an acid-catalyzed cyclocondensation with triethyl orthoformate to ultimately form the target 5H-1-thia-3,5,6,8-tetraazaacenaphthylene structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)